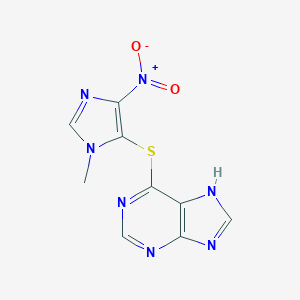
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA and is a member of the family of sulfonamide compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
The exact mechanism of action of MPB-PEA is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
MPB-PEA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects make it a promising candidate for the development of novel therapeutics.
実験室実験の利点と制限
MPB-PEA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. It also exhibits a range of pharmacological activities, making it a versatile compound for various research applications. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
将来の方向性
There are several potential future directions for research on MPB-PEA. One area of interest is the development of novel therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of MPB-PEA involves the reaction of 4-methylphenol with 4-aminobenzenesulfonamide in the presence of a base to form an intermediate product. This intermediate is then reacted with butanoyl chloride to form the final product, 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
MPB-PEA has been found to exhibit a range of pharmacological activities, making it a promising candidate for various research applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, among others. These properties make it a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHVSXVWUPZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)
![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)
![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)
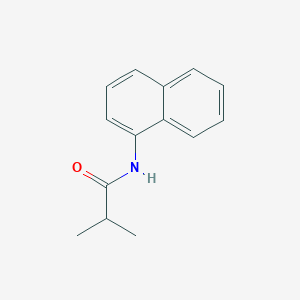
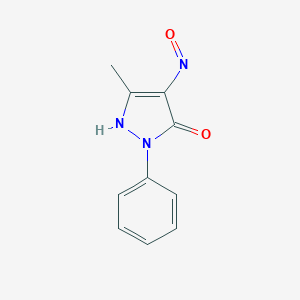
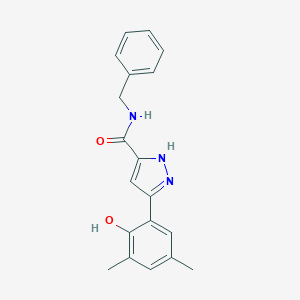
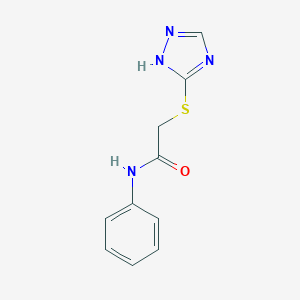
![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)

